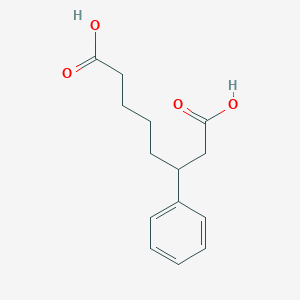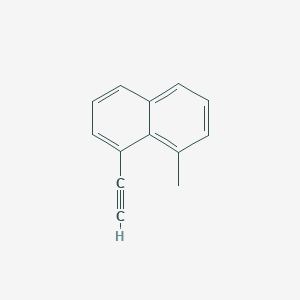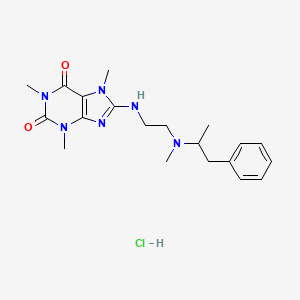
Fencamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fencamine hydrochloride is a psychostimulant drug of the amphetamine class. It is closely related to fenethylline and is known for its stimulant properties. This compound has been used in various medical applications, particularly for its effects on the central nervous system.
準備方法
Fencamine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction between cyclopentadiene and β-nitrostyrene (1-nitro-2-phenyl-ethene). The resulting norcamphene derivative undergoes reduction of the C=C double bond and the nitro group to yield the saturated norcamphane derivative . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
化学反応の分析
Fencamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the precursor can be reduced to form the amine derivative.
Substitution: this compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Fencamine hydrochloride has been studied extensively for its applications in various fields:
Chemistry: It is used as a model compound in studies involving psychostimulant drugs and their chemical properties.
Industry: Its stimulant properties have led to its use in various industrial applications, particularly in the development of new pharmaceuticals.
作用機序
Fencamine hydrochloride acts as an indirect dopamine agonist. It releases dopamine by a mechanism similar to that of amphetamines but is ten times less potent than dexamphetamine at producing this effect . The main mechanism of action involves the inhibition of dopamine reuptake, increasing the amount of dopamine in the synapse . Unlike amphetamines, this compound does not inhibit the action of monoamine oxidase enzymes, making it somewhat safer .
類似化合物との比較
Fencamine hydrochloride is similar to other psychostimulant drugs like fenethylline and dexamphetamine. it is unique in its mechanism of action and safety profile. Unlike dexamphetamine, this compound does not inhibit monoamine oxidase enzymes, reducing the risk of certain side effects . Other similar compounds include:
Fenethylline: Another psychostimulant with similar properties.
Dexamphetamine: A more potent stimulant with a different safety profile.
Nomifensine: A pure uptake inhibitor with a similar in vitro profile to this compound.
This compound’s unique properties make it a valuable compound for research and medical applications.
特性
CAS番号 |
63918-50-3 |
|---|---|
分子式 |
C20H29ClN6O2 |
分子量 |
420.9 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4;/h6-10,14H,11-13H2,1-5H3,(H,21,22);1H |
InChIキー |
ZJEWHDIQXPOUEZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
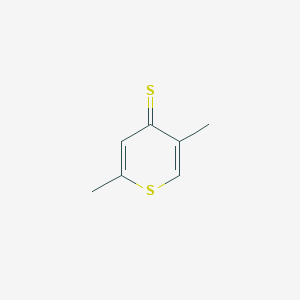
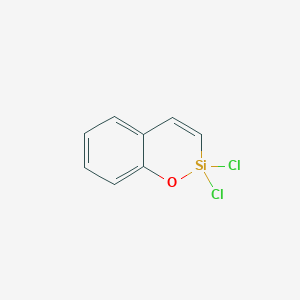
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
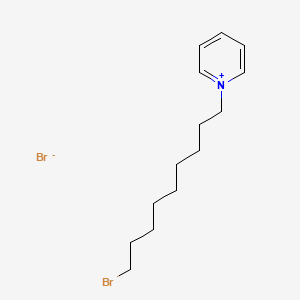
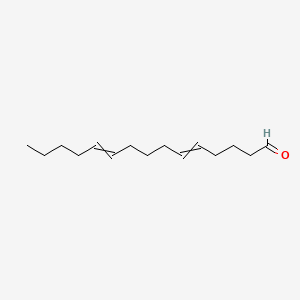

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
